3-(furan-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
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Overview
Description
3-(furan-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a fused ring system that includes a furan ring, a benzimidazole ring, and a quinazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of furan-2-carbaldehyde with appropriate amines and other intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction may produce reduced forms of the original compound .
Scientific Research Applications
3-(furan-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(furan-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with similar quinazoline structures but different substituents.
Benzimidazole Derivatives: Compounds with benzimidazole rings and varying functional groups.
Furan Derivatives: Compounds containing furan rings with different substituents.
Uniqueness
3-(furan-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is unique due to its fused ring system that combines furan, benzimidazole, and quinazoline rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H13N3O2 |
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Molecular Weight |
303.3 g/mol |
IUPAC Name |
3-(furan-2-yl)-3,4-dihydro-2H-benzimidazolo[2,1-b]quinazolin-1-one |
InChI |
InChI=1S/C18H13N3O2/c22-16-9-11(17-6-3-7-23-17)8-14-12(16)10-21-15-5-2-1-4-13(15)19-18(21)20-14/h1-7,10-11H,8-9H2 |
InChI Key |
CBUDGVQIAAJEEX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=CN3C4=CC=CC=C4N=C3N=C21)C5=CC=CO5 |
Origin of Product |
United States |
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